molecular formula C42H61N5O8 B2647223 PROTAC ERalpha Degrader-2 CAS No. 1351169-29-3

PROTAC ERalpha Degrader-2

カタログ番号 B2647223
CAS番号: 1351169-29-3
分子量: 763.977
InChIキー: MMDOSMHAAYKBET-UTCZBAMKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC ERalpha Degrader-2 is a degrader of the estrogen receptor alpha (ERα). It consists of a ligand binding group, a linker, and an ERα binding group . It has been shown to cause maximal ERα degradation at a concentration of 30 μM in human mammary tumor MCF7 cells .


Synthesis Analysis

The synthesis of PROTACs involves a modular process utilizing three components: an E3 ligase ligand, a linker, and a protein of interest (POI) ligand . The majority of PROTACs harness the E3 ligases von Hippel-Lindau (VHL) and cereblon (CRBN) within the CRL2 and CRL4 E3 complexes, respectively . The linker is typically coupled to the POI or E

科学的研究の応用

PROTAC (proteolysis-targeting chimeras) is a cutting-edge technology that selectively degrades target proteins using the ubiquitin-proteasome system (UPS) within cells . The structure of a PROTAC consists of three essential components:

Unlike traditional drugs, PROTACs don’t need to directly interact with the active site. Instead, they induce target protein degradation, even for previously “undruggable” targets . Now, let’s explore the specific applications of PROTAC ERalpha Degrader-2:

Applications of PROTAC ERalpha Degrader-2

a. Breast Cancer Therapy: PROTAC ERalpha Degrader-2 shows promise in breast cancer treatment. By selectively degrading estrogen receptor alpha (ERα), it disrupts cancer cell growth and survival pathways . ERα plays a crucial role in hormone-dependent breast cancers, making this application particularly relevant.

b. Neurodegenerative Diseases: Emerging research suggests that PROTACs could be valuable in neurodegenerative diseases. By targeting disease-associated proteins (e.g., tau, α-synuclein), PROTACs may enhance protein clearance and mitigate pathological aggregation .

c. Inflammatory Disorders: PROTACs hold potential for inflammatory conditions. By degrading specific inflammatory mediators or signaling proteins, they could modulate immune responses and reduce inflammation .

d. Targeted Protein Degradation Studies: Researchers use PROTAC ERalpha Degrader-2 as a tool to study protein degradation pathways. Investigating its effects on various cellular proteins provides insights into the UPS and E3 ligase functions .

e. Drug Development: PROTAC technology revolutionizes drug development. Researchers design PROTACs to target disease-specific proteins, expanding the druggable target space. PROTAC ERalpha Degrader-2 exemplifies this potential .

f. Beyond ERα: Expanding Applications: While ERα remains a primary target, PROTAC ERalpha Degrader-2’s versatility extends to other proteins. Researchers explore its efficacy against additional targets, broadening its therapeutic applications .

Challenges and Future Prospects

Despite promising advances, challenges persist, including optimizing linker design, enhancing permeability, and understanding protein dynamics . Future research will refine PROTACs, making them even more effective tools for precision medicine.

Xiao, M., Zhao, J., Wang, Q., Liu, J., & Ma, L. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. Biomolecules, 12(9), 1257. Read more Pharmaceuticals. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Read more

特性

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDOSMHAAYKBET-UTCZBAMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)CO/N=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H61N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC ERalpha Degrader-2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。